4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid
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Overview
Description
4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid typically involves the bromination of 1-ethyl-1H-imidazole-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the 4 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the formation of the imidazole ring, followed by selective bromination and subsequent purification steps to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the imidazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted imidazole derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, with changes in the bromine atoms or the imidazole ring.
Scientific Research Applications
4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4,5-Dichloro-1-ethyl-1H-imidazole-2-carboxylic acid
- 4,5-Difluoro-1-ethyl-1H-imidazole-2-carboxylic acid
- 4,5-Diiodo-1-ethyl-1H-imidazole-2-carboxylic acid
Comparison: 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C6H6Br2N2O2 |
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Molecular Weight |
297.93 g/mol |
IUPAC Name |
4,5-dibromo-1-ethylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C6H6Br2N2O2/c1-2-10-4(8)3(7)9-5(10)6(11)12/h2H2,1H3,(H,11,12) |
InChI Key |
IDSVANYDMFMLIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=C1C(=O)O)Br)Br |
Origin of Product |
United States |
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